1-{[4-Methoxy-4'-(1-piperidinylsulfonyl)[1,1'-biphenyl]-2-yl]sulfonyl}piperidine
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Overview
Description
1-{[4-Methoxy-4’-(1-piperidinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}piperidine is a complex organic compound that features a biphenyl core with methoxy and piperidinylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-Methoxy-4’-(1-piperidinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[4-Methoxy-4’-(1-piperidinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
1-{[4-Methoxy-4’-(1-piperidinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[4-Methoxy-4’-(1-piperidinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}piperidine involves its interaction with specific molecular targets. The piperidinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl core provides structural stability and facilitates binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride: Similar biphenyl core with a sulfonyl fluoride group.
(1S)-1-{[(4’-methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid: Similar biphenyl core with a sulfonylamino group.
Uniqueness
1-{[4-Methoxy-4’-(1-piperidinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}piperidine is unique due to the presence of both the piperidinyl and sulfonyl groups, which provide specific chemical properties and potential biological activities not found in other similar compounds.
Properties
Molecular Formula |
C23H30N2O5S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-[4-(4-methoxy-2-piperidin-1-ylsulfonylphenyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C23H30N2O5S2/c1-30-20-10-13-22(23(18-20)32(28,29)25-16-6-3-7-17-25)19-8-11-21(12-9-19)31(26,27)24-14-4-2-5-15-24/h8-13,18H,2-7,14-17H2,1H3 |
InChI Key |
HZMSNIJNDPQKOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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